molecular formula C20H30O5 B10783575 7-beta-Hydroxylathyrol

7-beta-Hydroxylathyrol

Cat. No.: B10783575
M. Wt: 350.4 g/mol
InChI Key: NVDZRSWQWPPKAI-XAFDDLNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7-beta-Hydroxylathyrol can be synthesized through the regioselective oxidation of lathyrane diterpenoids. This process is catalyzed by microorganisms such as the fungi Mortierella ramanniana and Mucor circinelloides, as well as the actinomycete Nocardia iowensis . The reaction conditions typically involve the use of specific enzymes that facilitate the hydroxylation of lathyrane diterpenoids .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Euphorbia lathyris seeds. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

7-beta-Hydroxylathyrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and acylated derivatives of this compound .

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,3E,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6+/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1

InChI Key

NVDZRSWQWPPKAI-XAFDDLNWSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O

Origin of Product

United States

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